ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate
Description
Ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate is an α,β-unsaturated cyanoacrylate derivative featuring a trifluoromethoxy-substituted aniline moiety. This compound belongs to a class of molecules known for their applications in medicinal chemistry and materials science due to their conjugated double bonds and electron-withdrawing groups, which enhance reactivity and biological activity . The trifluoromethoxy group (–OCF₃) contributes to enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in drug design .
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-[4-(trifluoromethoxy)anilino]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-2-20-12(19)9(7-17)8-18-10-3-5-11(6-4-10)21-13(14,15)16/h3-6,8,18H,2H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPFQBSAGAGTAJ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)OC(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=C(C=C1)OC(F)(F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-(trifluoromethoxy)aniline under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the ethyl cyanoacetate and 4-(trifluoromethoxy)aniline are combined in the presence of a base such as piperidine or pyridine. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the trifluoromethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethoxy group enhances its binding affinity and selectivity. The cyano group can participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Trifluoromethoxy vs. Methoxy Groups
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (): The methoxy group (–OCH₃) is less electron-withdrawing than –OCF₃, resulting in reduced electrophilicity at the α,β-unsaturated carbonyl system. Conformation: The syn-periplanar arrangement across the C=C bond (C4–C8–C9–C10 torsion angle: 3.2°) is conserved, similar to the trifluoromethoxy analog . Applications: Used as a precursor for 2-propenoylamides and 2-propenoates with antimicrobial and anti-inflammatory properties .
Trifluoromethoxy vs. Difluoromethoxy Groups
- Ethyl (2Z)-2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate (): The –OCHF₂ group is less lipophilic (logP = 3.226) compared to –OCF₃, which may reduce membrane permeability .
Trifluoromethoxy vs. Halogenated Substituents
- Ethyl (2E)-2-cyano-3-(4-fluorophenyl)prop-2-enoate (): The fluorine atom (–F) is smaller and less electron-withdrawing than –OCF₃, leading to weaker conjugation with the cyanoacrylate system. Applications: NSC637292 (a related derivative) has been studied for antitumor activity .
Modifications to the Amino or Ester Groups
Aniline vs. Indole Derivatives
- The hydrochloride salt improves solubility, contrasting with the neutral ester form of the trifluoromethoxy compound .
Ester Group Variations
- The Z-configuration introduces distinct spatial constraints, altering reactivity in Michael addition reactions .
Electronic and Steric Effects
- Trifluoromethoxy Group: The –OCF₃ group provides strong electron-withdrawing effects, stabilizing the enolate intermediate in nucleophilic reactions. This contrasts with electron-donating groups like –OCH₃, which reduce such stabilization .
- Cyanocinnamate Core: The α-cyano group increases electrophilicity, making the compound more reactive toward thiols or amines in biological systems compared to non-cyano analogs .
Data Table: Key Properties of Selected Analogs
*Estimated based on analog data.
Biological Activity
Ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula CHFNO and is characterized by the presence of a cyano group and a trifluoromethoxy-substituted phenyl ring. These structural features contribute to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves a Knoevenagel condensation reaction followed by an intramolecular cyclization. The reaction can be performed using ethyl cyanoacetate and 4-(trifluoromethoxy)aniline in the presence of a base such as sodium ethoxide. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. For instance, in vitro assays demonstrated that at concentrations ranging from 10 µM to 50 µM, it reduced cell viability by over 50% compared to control groups .
- Mechanism of Action : The anticancer effects are believed to be mediated through the modulation of specific signaling pathways involved in cell cycle regulation and apoptosis. The cyano group may interact with nucleophilic sites on proteins, leading to altered enzyme activity essential for tumor growth.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial potential :
- Broad-Spectrum Activity : Preliminary studies indicate that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were reported as low as 25 µg/mL for certain pathogens.
Case Studies
- Study on Breast Cancer Cells : A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (50 µM). Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptotic activity.
- Antibacterial Efficacy : Another study assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant bactericidal activity, with time-kill assays revealing a rapid decline in bacterial counts within 4 hours of exposure at MIC concentrations .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Contains cyano and trifluoromethoxy groups |
| Ethyl (2E)-3-amino-3-{[4-methoxyphenyl]amino}prop-2-enoate | Moderate | Low | Lacks cyano group |
| Ethyl (2E)-2-(chloroacetyl)-3-{[4-(ethoxyphenyl)]amino}but-2-enoate | Low | High | Contains chloroacetyl group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
